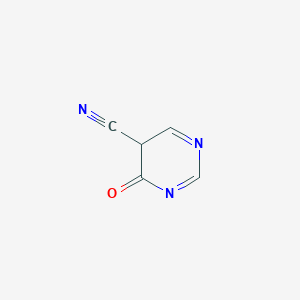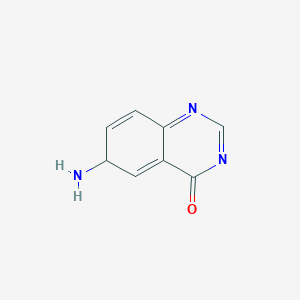![molecular formula C13H16NO4S- B12359873 Thieno[3,2-c]pyridine-3,5(4H)-dicarboxylic acid, 6,7-dihydro-, 5-(1,1-dimethylethyl) ester](/img/structure/B12359873.png)
Thieno[3,2-c]pyridine-3,5(4H)-dicarboxylic acid, 6,7-dihydro-, 5-(1,1-dimethylethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Boc-6,7-dihydro-4H-thieno[3,2-c]pyridine-3-carboxylic acid is an organic compound that belongs to the class of thienopyridines. This compound is characterized by the presence of a thieno[3,2-c]pyridine core structure, which is a fused bicyclic system consisting of a thiophene ring and a pyridine ring. The “Boc” in its name refers to the tert-butoxycarbonyl protecting group, which is commonly used in organic synthesis to protect amine functionalities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Boc-6,7-dihydro-4H-thieno[3,2-c]pyridine-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Thieno[3,2-c]pyridine Core: This step involves the cyclization of a suitable precursor to form the thieno[3,2-c]pyridine core. This can be achieved through various cyclization reactions, such as the Pictet-Spengler reaction.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Carboxylation: The final step involves the introduction of the carboxylic acid group at the desired position on the thieno[3,2-c]pyridine core. This can be achieved through various carboxylation reactions, such as the use of carbon dioxide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for 5-Boc-6,7-dihydro-4H-thieno[3,2-c]pyridine-3-carboxylic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Boc-6,7-dihydro-4H-thieno[3,2-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-Boc-6,7-dihydro-4H-thieno[3,2-c]pyridine-3-carboxylic acid has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Boc-6,7-dihydro-4H-thieno[3,2-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and context. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Boc-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxylic acid
- 2-(Oxalyl-Amino)-4,5,6,7-Tetrahydro-Thieno[2,3-C]Pyridine-3-carboxylic acid
Uniqueness
5-Boc-6,7-dihydro-4H-thieno[3,2-c]pyridine-3-carboxylic acid is unique due to its specific structural features and the presence of the Boc protecting group. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications.
Eigenschaften
Molekularformel |
C13H16NO4S- |
|---|---|
Molekulargewicht |
282.34 g/mol |
IUPAC-Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C13H17NO4S/c1-13(2,3)18-12(17)14-5-4-10-8(6-14)9(7-19-10)11(15)16/h7H,4-6H2,1-3H3,(H,15,16)/p-1 |
InChI-Schlüssel |
ITKGRAREGLOJCD-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CS2)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


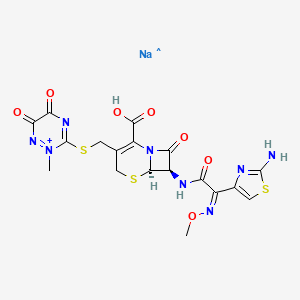
![ethyl 7-oxo-6H-thieno[3,2-b]pyridine-6-carboxylate](/img/structure/B12359806.png)
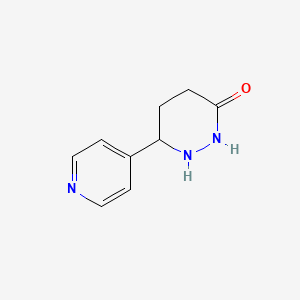
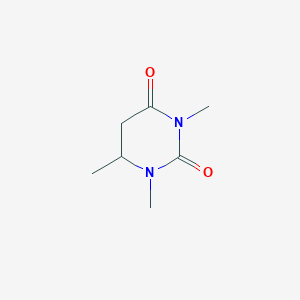

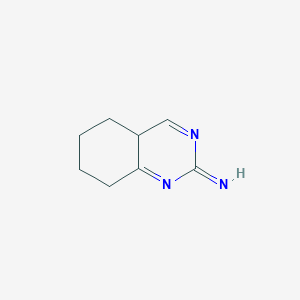
triazole-4-carboxamide](/img/structure/B12359851.png)
![5-(2-Methyl-cyclohexylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B12359852.png)
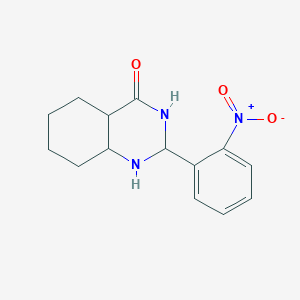
![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12359865.png)
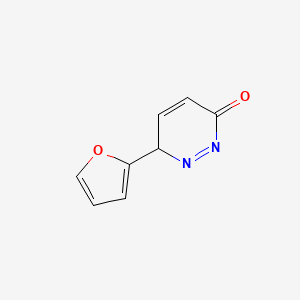
![4a,5,6,7-Tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B12359878.png)
